molecular formula C13H18N2O2 B5233957 4-(butyrylamino)-N-ethylbenzamide

4-(butyrylamino)-N-ethylbenzamide

Cat. No. B5233957
M. Wt: 234.29 g/mol
InChI Key: JLMUITLBPOOQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butyrylamino)-N-ethylbenzamide, commonly known as BEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a derivative of benzamide and has a molecular formula of C14H18N2O2.

Mechanism of Action

BEB exerts its effects by inhibiting the activity of enzymes such as cholinesterase and acetylcholinesterase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine. This increase in neurotransmitter levels leads to the neuroprotective and analgesic effects of BEB.
Biochemical and Physiological Effects
BEB has been shown to have various biochemical and physiological effects, including neuroprotective, analgesic, and anti-inflammatory effects. Additionally, BEB has been shown to have antioxidant properties and can scavenge free radicals, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BEB in lab experiments is its ability to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, which are involved in the pathogenesis of various diseases. Additionally, BEB has been shown to have neuroprotective and analgesic effects, making it a potential candidate for the treatment of various diseases.
One of the limitations of using BEB in lab experiments is its limited solubility in water. This can make it challenging to dissolve BEB in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of BEB, including its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to explore the neuroprotective and analgesic effects of BEB and its potential use in the treatment of pain and neurodegenerative diseases.
Conclusion
In conclusion, BEB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB has been studied extensively for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BEB has been shown to have neuroprotective and analgesic effects and has been studied for its potential use in the treatment of pain and neurodegenerative diseases. Further studies are needed to explore the potential of BEB in these areas.

Synthesis Methods

BEB can be synthesized using various methods, including the reaction of N-ethyl-4-aminobenzamide with butyryl chloride in the presence of a base such as triethylamine. The reaction yields BEB as a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

BEB has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BEB has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In neuroscience, BEB has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, BEB has been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.
In biochemistry, BEB has been studied for its ability to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain and are involved in the pathogenesis of various diseases, including Alzheimer's disease.

properties

IUPAC Name

4-(butanoylamino)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-5-12(16)15-11-8-6-10(7-9-11)13(17)14-4-2/h6-9H,3-5H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMUITLBPOOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-ethylbenzamide

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